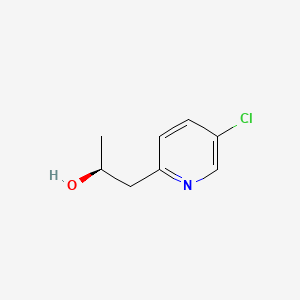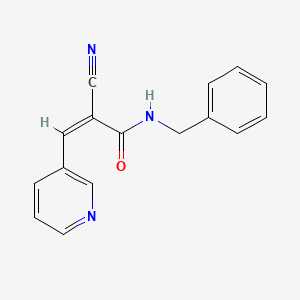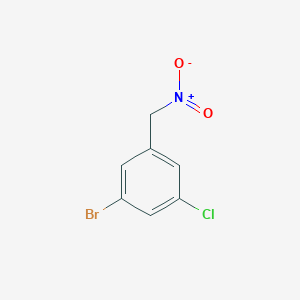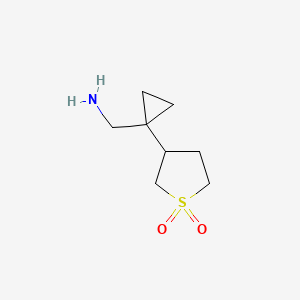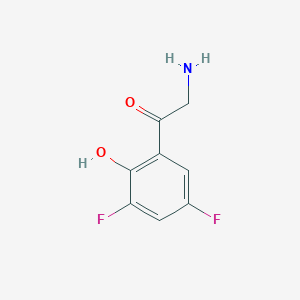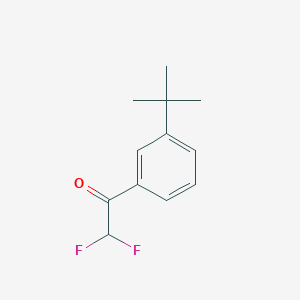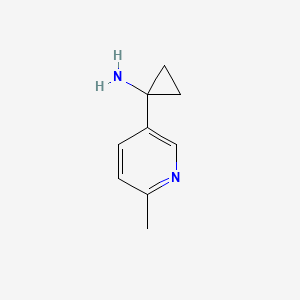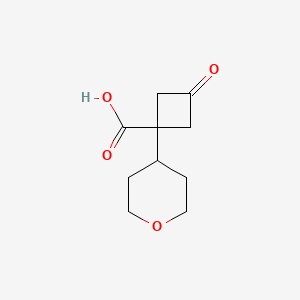
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid is an organic compound characterized by a unique structure that includes an oxane ring and a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid typically involves the reaction of oxane derivatives with cyclobutane carboxylic acid precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. For instance, the use of a base catalyst in a homogeneous medium can facilitate the grafting of oxane onto the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The purification process often includes techniques such as crystallization and chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid involves its interaction with specific molecular targets. The compound can modulate biochemical pathways by binding to enzymes or receptors, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(Oxan-4-yl)ethan-1-one: Shares the oxane ring structure but differs in the attached functional groups.
Tetrahydropyran derivatives: These compounds also contain an oxane ring and are used in various chemical applications.
Uniqueness: 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid is unique due to its combination of an oxane ring with a cyclobutane ring, providing distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H14O4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c11-8-5-10(6-8,9(12)13)7-1-3-14-4-2-7/h7H,1-6H2,(H,12,13) |
InChI-Schlüssel |
UYWDGARLIMYJFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2(CC(=O)C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



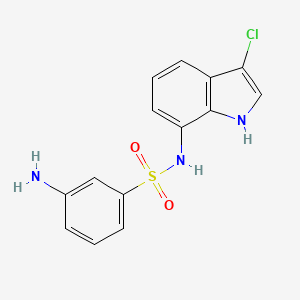

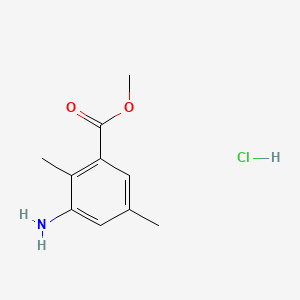
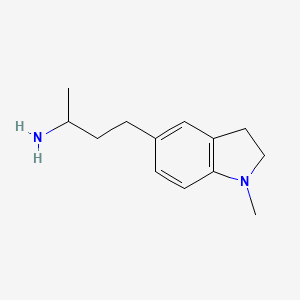
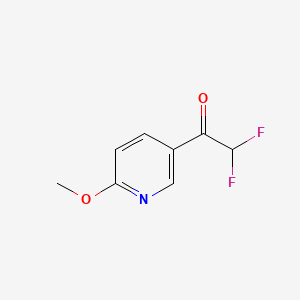
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)
